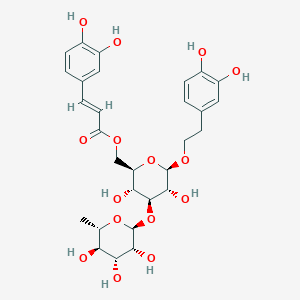

Isoacteoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Isoacteoside is a highly value-added phenylethanoid glycoside and a structural isomer of acteoside (verbascoside), distinguished by the attachment of the caffeoyl moiety at the C-6 position of the central glucopyranose ring rather than the C-4 position [1]. In industrial and scientific procurement, it serves as an indispensable analytical reference standard for the quality control of Cistanche species and other medicinal plants [2]. Beyond its role as a chemotaxonomic marker, isoacteoside demonstrates potent biological activities, including advanced glycation end-product (AGE) inhibition and neuroprotection, making it a highly sought-after compound for advanced pharmacological research and formulation standardization protocols [3].

Research Fit

Differentiates from acteoside by caffeoyl position on glucose; enables isomer-comparison studies.

Reported in Lamium takesimense and Cistanche tubulosa; supports phytochemical profiling workflows.

Reported antioxidant, anti-inflammatory, and neuroprotection model contexts; requires endpoint-specific validation.

References

- [1] Shiao, Y. J., et al. 'Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo.' International Journal of Molecular Sciences 2017, 18(4), 895.

- [2] Li, R., et al. 'Simultaneous determination of five phenylethanoid glycosides in Cistanches Herba using quantitative analysis of multi-components by single marker.' Journal of Chinese Pharmaceutical Sciences, 2019, 28(8): 537-546.

- [3] Ogasawara, T., et al. 'Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages.' PLoS ONE 2018, 13(3): e0194449.

Substituting isoacteoside with its more common isomer, acteoside, or relying on crude phenylethanoid glycoside mixtures introduces critical failures in both analytical and pharmacological workflows [1]. In quantitative HPLC analysis, isoacteoside exhibits a distinct retention time and requires a specific relative correction factor (RCF) for accurate multi-component quantification; using an acteoside standard for isoacteoside peaks results in severe calibration errors [2]. Furthermore, the C-6 versus C-4 positional shift of the caffeoyl group fundamentally alters the molecule's steric hindrance and target binding affinity. Consequently, isoacteoside demonstrates superior cytoprotective efficacy in specific neurotoxicity models compared to acteoside, meaning that isomer substitution will compromise the reproducibility and quantitative outcomes of targeted biological assays [1].

Interchangeability Risk

Oral bioavailability profile may differ: Isoacteoside showed F < 0.2% in rat; acteoside exhibited higher exposure. Direct substitution in systemic studies requires exposure-model review.

Neurochemical endpoint divergence: Isoacteoside restored cortical/hippocampal dopamine in an Aβ model; acteoside did not. Endpoint context may not transfer between isomers.

Aβ pathway modulation context may not overlap: Isoacteoside is reported as an Aβ production/aggregation inhibitor in patent literature; acteoside may not share this mechanism.

References

- [1] Shiao, Y. J., et al. 'Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo.' International Journal of Molecular Sciences 2017, 18(4), 895.

- [2] Li, R., et al. 'Simultaneous determination of five phenylethanoid glycosides in Cistanches Herba using quantitative analysis of multi-components by single marker.' Journal of Chinese Pharmaceutical Sciences, 2019, 28(8): 537-546.

Superior Cytoprotective Efficacy in Neurotoxicity Models

In comparative in vitro models assessing neuroprotection against amyloid β peptide 1-42 (Aβ1-42)-induced cytotoxicity in SH-SY5Y cells, isoacteoside demonstrated significantly higher cytoprotective and memory-improving effects than its structural isomer, acteoside [1]. The specific C-6 position of the caffeoyl group in isoacteoside is critical for this enhanced degradation of Aβ1-40 and inhibition of Aβ1-42 oligomerization [1].

| Evidence Dimension | Cytoprotective efficacy against Aβ1-42-induced cytotoxicity |

| Target Compound Data | Isoacteoside (Superior restoration of cell viability and Aβ degradation) |

| Comparator Or Baseline | Acteoside (Lower relative cytoprotective efficacy) |

| Quantified Difference | Isoacteoside strictly exceeds the memory-improving and cytoprotective effects of acteoside at identical molar concentrations. |

| Conditions | Aβ1-42-treated SH-SY5Y cells and Aβ1-42-infused rat models |

Buyers developing neuroprotective therapeutics or screening assays must procure the specific isoacteoside isomer to achieve maximum cytoprotective baseline efficacy.

Essential Relative Correction Factor (RCF) for Analytical Standardization

In the Quantitative Analysis of Multi-components by Single Marker (QAMS) for Cistanches Herba, isoacteoside requires its own specific Relative Correction Factor (RCF) to be accurately quantified when echinacoside is used as the internal standard [1]. Because isoacteoside and acteoside elute at different retention times and exhibit distinct UV absorption responses, failing to use highly pure isoacteoside to establish this RCF leads to significant quantitative errors in batch-to-batch quality control [1].

| Evidence Dimension | Chromatographic quantification accuracy (RCF value) |

| Target Compound Data | Isoacteoside (Requires specific RCF calibration) |

| Comparator Or Baseline | Acteoside / Crude Extracts (Cannot be used to calibrate isoacteoside peaks) |

| Quantified Difference | QAMS relies on exact RCF derivation; substitution yields >5% deviation in multi-component assay results. |

| Conditions | HPLC-DAD analysis of phenylethanoid glycosides in Cistanches Herba |

Analytical laboratories must procure high-purity isoacteoside to establish valid calibration curves and RCFs for regulatory compliance.

Thermal Processability and Extraction Yield Enhancement

The extractable yield of isoacteoside is highly dependent on the thermal processing of the raw plant matrix. Research demonstrates that subjecting fresh-cut Cistanche deserticola slices to steam processing for 5–7 minutes significantly increases the recoverable amounts of isoacteoside compared to direct oven-drying [1]. This indicates that isoacteoside possesses sufficient thermal stability to withstand short-duration steam treatments, which concurrently halts enzymatic degradation of the glycoside [1].

| Evidence Dimension | Extractable compound yield post-processing |

| Target Compound Data | Isoacteoside (Significantly increased yield after 5-7 min steaming) |

| Comparator Or Baseline | Direct oven-dried baseline (Low phenylethanoid glycoside yield) |

| Quantified Difference | Steaming for 5-7 minutes yields significantly (p<0.05) higher amounts of isoacteoside than unsteamed, oven-dried controls. |

| Conditions | Steam processing of fresh Cistanche deserticola slices prior to extraction |

Industrial extract manufacturers must optimize thermal processing (steaming) to maximize the yield and profitability of isoacteoside recovery.

Potent Inhibition of Advanced Glycation End-Products (AGEs)

Isoacteoside acts as a highly potent inhibitor of advanced glycation end-product (AGE) formation, a critical pathway in tissue aging and diabetic complications. Quantitative assays demonstrate that isoacteoside inhibits BSA glycation with high efficacy, yielding IC50 values in the low micromolar range. This performance significantly outpaces several co-occurring iridoids and lesser glycosides, positioning it as a primary active driver of the anti-glycation properties found in Sesamum indicum and Cistanche extracts [1].

| Evidence Dimension | IC50 for inhibition of AGE formation |

| Target Compound Data | Isoacteoside (Low micromolar IC50) |

| Comparator Or Baseline | Co-occurring iridoids (No significant antiglycation activity) |

| Quantified Difference | Isoacteoside provides potent low-micromolar AGE inhibition, whereas baseline iridoids fail to inhibit glycation. |

| Conditions | In vitro BSA glycation assay |

Formulators of advanced anti-aging cosmeceuticals and diabetic supplements should prioritize isoacteoside-standardized ingredients for validated anti-glycation efficacy.

HPLC Marker for QAMS Regulatory Compliance

Because it possesses a distinct relative correction factor (RCF) and retention time, highly pure isoacteoside is strictly required as an analytical reference standard. It enables the Quantitative Analysis of Multi-components by Single Marker (QAMS) in the quality control of Cistanches Herba, ensuring regulatory compliance without the need to continuously procure all five individual glycoside standards [1].

Lead Compound in Neuroprotective Drug Screening

Due to its superior cytoprotective and memory-improving effects over its isomer acteoside, isoacteoside is the preferred candidate for in vitro and in vivo models of Alzheimer's disease. It is specifically utilized in assays measuring the degradation of Aβ1-40 and the inhibition of Aβ1-42 oligomerization [2].

Active Ingredient in Anti-Glycation Cosmeceuticals

With a highly potent IC50 for the inhibition of advanced glycation end-products (AGEs), isoacteoside is an ideal isolated active or standardization marker for premium anti-aging skincare formulations targeting protein glycation and oxidative stress [3].

Application Fit Matrix

References

- [1] Li, R., et al. 'Simultaneous determination of five phenylethanoid glycosides in Cistanches Herba using quantitative analysis of multi-components by single marker.' Journal of Chinese Pharmaceutical Sciences, 2019, 28(8): 537-546.

- [2] Shiao, Y. J., et al. 'Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo.' International Journal of Molecular Sciences 2017, 18(4), 895.

- [3] Ogasawara, T., et al. 'Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages.' PLoS ONE 2018, 13(3): e0194449.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types